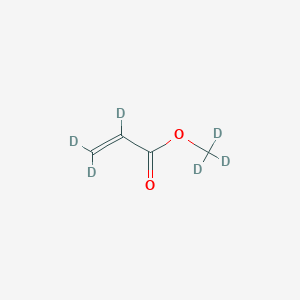
Methyl acrylate-d6
描述
Methyl acrylate-d6 is a useful research compound. Its molecular formula is C4H6O2 and its molecular weight is 92.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl acrylate-d6 (C4H6O2) is a deuterated form of methyl acrylate, commonly utilized in various chemical and biological research applications. Understanding its biological activity is crucial for evaluating its safety, efficacy, and potential applications in fields such as pharmaceuticals, materials science, and environmental studies.
This compound is characterized by the following properties:
- Molecular Formula : C4H6O2
- Molecular Weight : 86.09 g/mol
- Deuteration : The presence of deuterium (D) in the molecular structure enhances its stability and alters its reactivity compared to non-deuterated analogs.
Biological Activity Overview
The biological activity of this compound has been studied primarily concerning its toxicity, mutagenicity, and potential therapeutic applications. Key findings from various studies are summarized below.
Toxicity and Safety
- Acute Toxicity : Methyl acrylate has been shown to exhibit acute toxicity in animal models. A study involving inhalation exposure in rats indicated that while there was no significant increase in mortality, there were notable effects on soft tissue sarcomas, although these did not show a clear dose-response relationship .
- Clastogenic Effects : In vitro studies have demonstrated that methyl acrylate can induce chromosomal aberrations in mammalian cells. Specifically, it has shown clastogenic activity, meaning it can cause breaks in chromosomes . However, this effect is not consistently observed in vivo.
- Genotoxicity : Research indicates that methyl acrylate can induce mutations in mouse cells and chromosomal aberrations in both mouse and Chinese hamster cells when tested under controlled conditions . The implications of these findings suggest a need for caution when handling this compound.
Research Findings
Several studies have explored the biological implications of this compound:
- Metabolism Studies : Methyl acrylate is metabolized through conjugation with sulfhydryl groups, leading to the formation of thioether metabolites. This metabolic pathway is crucial for detoxification processes and varies across species .
- Cell Viability Studies : Research comparing the biological activities of various copolymers derived from this compound indicated that certain formulations demonstrated low toxicity profiles against human cancer cell lines (e.g., MCF-7) while maintaining significant bioactivity .
Case Studies
A selection of case studies highlights the diverse applications and effects of this compound:
- Antibacterial Activity : A study evaluated the antibacterial properties of polymers synthesized from methyl acrylate derivatives. The results indicated varying degrees of antibacterial activity against common pathogens like Escherichia coli and Staphylococcus aureus, suggesting potential applications in antimicrobial coatings .
- Polymerization Studies : Research has focused on the copolymerization of methyl acrylate with other monomers to enhance thermal stability and biological activity. These studies have shown that specific copolymers exhibit improved cell viability profiles and lower cytotoxicity compared to homopolymers derived solely from methyl acrylate .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
属性
IUPAC Name |
trideuteriomethyl 2,3,3-trideuterioprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-4(5)6-2/h3H,1H2,2H3/i1D2,2D3,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPJBEWLBFYGME-QNYGJALNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C(=O)OC([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















